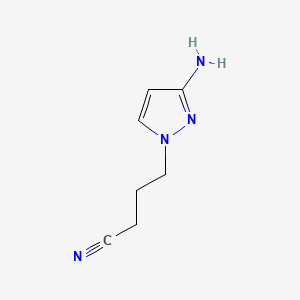

4-(3-amino-1H-pyrazol-1-yl)butanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-aminopyrazol-1-yl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c8-4-1-2-5-11-6-3-7(9)10-11/h3,6H,1-2,5H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKDETKBCPNBLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Amino 1h Pyrazol 1 Yl Butanenitrile and Its Analogues

Established Synthetic Pathways to the 3-Amino-1H-pyrazole Core

The formation of the 3-amino-1H-pyrazole ring is a well-documented process in organic chemistry, with several reliable methods at the disposal of synthetic chemists. These routes primarily rely on cyclization reactions of appropriately functionalized acyclic precursors.

Cyclization Reactions for Pyrazole (B372694) Ring Formation

Cyclization reactions form the cornerstone of pyrazole synthesis, offering a direct approach to the heterocyclic core. These reactions typically involve the condensation of a binucleophilic reagent, such as hydrazine (B178648), with a 1,3-dielectrophilic species.

A prevalent and versatile method for the synthesis of 3-aminopyrazoles is the condensation of activated nitriles with hydrazine and its derivatives. ambeed.commdpi.com The activated nitriles are typically β-ketonitriles or α,β-unsaturated nitriles, which provide the three-carbon backbone required for the pyrazole ring.

The reaction between a β-ketonitrile and hydrazine proceeds via an initial attack of the hydrazine on the carbonyl group, forming a hydrazone intermediate. Subsequent intramolecular cyclization through the attack of the second nitrogen atom of the hydrazine onto the nitrile group yields the 3-aminopyrazole (B16455) ring. google.com For instance, the reaction of 3-oxo-3-phenylpropanenitrile with hydrazine hydrate (B1144303) in ethanol (B145695), with a catalytic amount of acetic acid, at elevated temperatures, affords 3-phenyl-1H-pyrazol-5-amine in good yield.

Similarly, α,β-unsaturated nitriles bearing a leaving group at the β-position can react with hydrazines to form 3-aminopyrazoles. google.com The reaction of (ethoxymethylene)malononitrile with fluorinated and non-fluorinated aryl hydrazines in ethanol or fluorinated ethanol at reflux has been shown to produce 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with excellent regioselectivity.

A general representation of this reaction is the synthesis of 3-amino-4-cyanopyrazole, a key intermediate for various pharmaceuticals. This can be achieved by reacting dimethylaminomethylene malononitrile (B47326) with hydrazine hydrate in methanol.

Table 1: Examples of 3-Aminopyrazole Synthesis via Condensation of Activated Nitriles with Hydrazines

| Activated Nitrile | Hydrazine Derivative | Product | Reference |

| 3-Oxo-3-phenylpropanenitrile | Hydrazine hydrate | 3-Phenyl-1H-pyrazol-5-amine | |

| (Ethoxymethylene)malononitrile | Aryl hydrazines | 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles | |

| Dimethylaminomethylene malononitrile | Hydrazine hydrate | 3-Amino-4-cyanopyrazole |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. Several MCRs have been developed for the synthesis of substituted aminopyrazoles.

One such example involves the three-component condensation of an aldehyde, malononitrile, and a hydrazine derivative. This method allows for the rapid construction of a diverse range of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles. The reaction can be performed under both thermal and microwave activation, with water often being a suitable solvent, highlighting the green chemistry aspects of this approach.

Another MCR strategy for synthesizing pyrazole derivatives involves the reaction of hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile in water at ambient temperature, which yields novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives in a catalyst-free manner.

Functional Group Interconversions on Pyrazole Precursors

An alternative strategy to obtain 3-aminopyrazoles involves the synthesis of a pyrazole ring with a precursor functional group at the 3-position, which is then converted to an amino group.

A common precursor to the amino group is the nitro group. The synthesis of 3-nitropyrazoles can be achieved through various nitration reactions of pyrazole precursors. Subsequent reduction of the nitro group provides the desired 3-aminopyrazole. This method is particularly useful when direct cyclization methods are not feasible or lead to undesired isomers. The reduction of the nitro group can be accomplished using a variety of standard reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).

Synthesis of 4-(3-Amino-1H-pyrazol-1-yl)butanenitrile via Butanenitrile Chain Introduction

Once the 3-amino-1H-pyrazole core is synthesized, the final step is the introduction of the butanenitrile chain at the N1 position of the pyrazole ring. This can be achieved through N-alkylation or a Michael addition reaction.

A highly plausible and documented route for a closely related analog, 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile, involves the Michael addition of a substituted hydrazine to an acrylonitrile (B1666552) derivative. This suggests a similar pathway for the synthesis of the target compound.

The likely synthetic route would involve the reaction of 3-aminopyrazole with acrylonitrile. This aza-Michael addition would lead to the formation of this compound. The reaction can often be carried out under catalyst-free conditions or with the use of a mild base. For instance, the selective addition of acrylonitrile to phenylhydrazine (B124118) has been reported in the presence of catalytic amounts of sodium hydroxide (B78521) and triethylamine. Lipase-catalyzed Michael additions of amines to acrylonitrile have also been demonstrated to be effective, often leading to shorter reaction times.

An alternative, though potentially less direct, approach would be the N-alkylation of 3-aminopyrazole with a suitable four-carbon electrophile already containing the nitrile functionality, such as 4-bromobutanenitrile or 4-chlorobutanenitrile. This reaction would typically be carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack on the haloalkane. Engineered enzymes have also been shown to catalyze the selective N-alkylation of pyrazoles with haloalkanes. ambeed.com

Table 2: Potential Synthetic Routes for the Butanenitrile Chain Introduction

| Reaction Type | Reactants | Product | Key Considerations |

| Michael Addition | 3-Aminopyrazole, Acrylonitrile | This compound | Catalyst-free or base-catalyzed. Potential for regioselectivity. |

| N-Alkylation | 3-Aminopyrazole, 4-Halobutanenitrile (e.g., 4-bromobutanenitrile) | This compound | Requires a base to deprotonate the pyrazole. Potential for di-alkylation. |

Nucleophilic Substitution Reactions Involving the Pyrazole Nitrogen

The introduction of the butanenitrile side chain onto the 3-aminopyrazole core can be effectively achieved through nucleophilic substitution reactions. In this approach, the nitrogen atom of the pyrazole ring acts as a nucleophile, attacking an electrophilic carbon atom of a suitable alkylating agent.

A primary method for synthesizing 3-aminopyrazoles, which are precursors to the title compound, involves the reaction of a hydrazine with a 2,3-halosubstituted propionitrile, such as 2,3-dichloropropionitrile. google.com This process is typically carried out in an alkaline medium. For the direct synthesis of this compound, 3-aminopyrazole can be reacted with a 4-halobutyronitrile (e.g., 4-chlorobutyronitrile (B21389) or 4-bromobutyronitrile). The pyrazole nitrogen attacks the carbon atom bearing the halogen, displacing the halide ion and forming the N-C bond, thus yielding the desired product. The use of a base is often required to deprotonate the pyrazole ring, enhancing its nucleophilicity.

The general reaction is as follows:

3-Aminopyrazole + 4-Halobutyronitrile → this compound + Halide salt

This method is advantageous due to the commercial availability of the starting materials. orgsyn.org

Alkylation Strategies for N-Substitution of 3-Aminopyrazoles

The alkylation of the pyrazole nitrogen is a fundamental strategy for introducing a wide variety of substituents. While direct alkylation with haloalkanes is common, other methods have been developed to improve efficiency and regioselectivity.

Alkylation of 3-aminopyrazoles can occur at three positions: the two ring nitrogen atoms and the exocyclic amino group. nih.gov The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the substituents. For instance, methylation of N-acetyl-3-aminopyrazoles with methyl iodide in the presence of cesium carbonate has been shown to produce a mixture of N1 and N2 alkylated products. nih.gov

More advanced and controlled alkylation methods include:

Reaction with Trichloroacetimidates: Acid-catalyzed N-alkylation of pyrazoles can be achieved using trichloroacetimidates as alkylating agents. This method has been successfully applied to a range of pyrazole derivatives. mdpi.com

Chelation-Assisted Alkylation: For substrates containing multiple nucleophilic sites, such as amino alcohols, selective mono-N-alkylation can be achieved by forming a stable chelate with reagents like 9-borabicyclononane (B1260311) (9-BBN). This protects and activates the targeted amine for alkylation. organic-chemistry.org

Gas-Phase Alkylation: For industrial-scale production, N-alkylation of pyrazoles can be performed in a gas-phase flow system using an alcohol or its derivative as the alkylating agent and a crystalline aluminosilicate (B74896) or aluminophosphate as a catalyst. This method is typically carried out at high temperatures, ranging from 150 to 400°C. google.com

| Alkylation Method | Alkylating Agent | Catalyst/Conditions | Key Features |

| Direct Alkylation | Haloalkanes (e.g., Methyl Iodide) | Base (e.g., Cs₂CO₃) | Can lead to a mixture of regioisomers. nih.gov |

| Acid-Catalyzed | Trichloroacetimidates | Acid catalyst | Provides a controlled method for N-alkylation. mdpi.com |

| Chelation-Assisted | Alkyl Halides | 9-BBN | Ensures selective mono-alkylation in polyfunctional molecules. organic-chemistry.org |

| Gas-Phase Flow | Alcohols or derivatives | Crystalline aluminosilicate/aluminophosphate | Suitable for large-scale industrial synthesis. google.com |

Advanced Strategies for Substituted this compound Analogues

To generate a broader range of structurally diverse analogs, more advanced synthetic strategies are employed. These include the construction of fused heterocyclic systems and the chemical modification of the existing functional groups.

Regioselective Synthesis of Fused Pyrazolo[1,5-a]pyrimidine (B1248293) Systems

Pyrazolo[1,5-a]pyrimidines represent a significant class of fused heterocycles derived from 3-aminopyrazoles. Their synthesis is a key strategy for creating complex analogs. nih.govnih.gov These compounds are of great interest due to their wide range of biological activities. nih.govgoogle.com

Reactions with β-Dicarbonyl Compounds

A primary and widely used method for constructing the pyrazolo[1,5-a]pyrimidine scaffold is the condensation reaction between a 3-aminopyrazole and a β-dicarbonyl compound or its equivalent. nih.govpressbooks.pub In this reaction, the 3-aminopyrazole acts as a binucleophile, reacting with the two electrophilic centers of the β-dicarbonyl compound to form the fused pyrimidine (B1678525) ring.

The reaction is versatile, tolerating a wide range of functional groups on both reactants. nih.gov The acidity of the α-hydrogens in β-dicarbonyl compounds makes them important precursors in organic synthesis. pressbooks.pub The reaction can be influenced by steric and electronic factors of the substituents, which can affect the regioselectivity of the cyclization.

| 3-Aminopyrazole Reactant | β-Dicarbonyl Reactant | Product |

| 3-Amino-5-methylpyrazole | Acetylacetone | 2,7-Dimethylpyrazolo[1,5-a]pyrimidine |

| 3-Aminopyrazole | Ethyl Acetoacetate | 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine |

| 3-Amino-4-cyanopyrazole | Malondialdehyde | 3-Cyanopyrazolo[1,5-a]pyrimidine |

Microwave-Assisted Cyclocondensation Techniques

The use of microwave irradiation has significantly advanced the synthesis of pyrazolo[1,5-a]pyrimidines, offering numerous advantages over conventional heating methods. researchgate.net Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and cleaner reactions, sometimes even allowing for solvent-free conditions. researchgate.netresearchgate.net

For example, the cyclocondensation of 3-aminopyrazoles with β-enaminones under microwave irradiation provides a rapid and efficient route to 2,7-disubstituted pyrazolo[1,5-a]pyrimidines in high yields. researchgate.net This technique has also been successfully employed in one-pot, multi-component reactions to generate highly functionalized pyrazolo[1,5-a]pyrimidine derivatives. nih.govrsc.org The efficiency and operational simplicity of microwave-assisted synthesis make it a preferred method for generating libraries of these fused heterocyclic compounds. rsc.org

Derivatization of the Amino Group and Nitrile Functionality

The amino and nitrile groups of this compound and its analogs are versatile handles for further chemical modifications, allowing for the introduction of diverse functionalities.

The exocyclic amino group can undergo a variety of reactions, including acylation. For instance, treatment of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride results in the formation of the corresponding chloroacetamide derivative. mdpi.com Acetylation of 3-aminopyrazoles can lead to N-acetylated products, which can influence the molecule's biological activity and subsequent reactivity. nih.gov

The nitrile group is also a valuable functional group that can be transformed into other moieties. acs.org Common transformations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide.

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can convert the nitrile to a primary amine.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles.

Reactions with Organometallic Reagents: Grignard reagents can add to the nitrile to form ketones after hydrolysis.

These derivatization reactions significantly expand the chemical space accessible from the this compound scaffold, enabling the synthesis of a wide array of analogs with potentially new properties.

Reaction Mechanism Elucidation in this compound Synthesis

Investigation of Reaction Intermediates and Transition States

The investigation of reaction intermediates and transition states provides fundamental insights into the reaction pathways and the factors governing selectivity. For the synthesis of aminopyrazoles, intermediates such as hydrazones and Michael adducts have been identified. chim.it In the condensation of hydrazines with α,β-unsaturated nitriles, the formation of Michael adducts is a key step, and their subsequent cyclization leads to the pyrazole ring. chim.it

In the context of N-alkylation, the reaction proceeds through a transition state where a new C-N bond is being formed between the pyrazole nitrogen and the carbon of the alkylating agent, while the bond between the carbon and the leaving group is breaking. Computational studies, often employing density functional theory (DFT), are instrumental in modeling these transition states. For the acid-catalyzed N-alkylation of pyrazoles with trichloroacetimidates, a proposed mechanism involves the formation of a carbocation intermediate which is then trapped by the pyrazole nucleophile. mdpi.com The stability of this intermediate and the corresponding transition states dictates the reaction's feasibility and outcome.

Table 1: Proposed Intermediates in the Synthesis of Substituted Aminopyrazoles

| Reaction Stage | Reactants | Proposed Intermediate(s) | Method of Investigation |

| Pyrazole Ring Formation | Hydrazine + β-Ketonitrile | Hydrazone | Spectroscopic Analysis (NMR, IR) |

| Pyrazole Ring Formation | Hydrazine + α,β-Unsaturated Nitrile | Michael Adduct | Isolation and Characterization, Mechanistic Studies chim.it |

| N-Alkylation | Pyrazole + Trichloroacetimidate | Carbocation | Mechanistic Studies based on Reactivity mdpi.com |

Kinetic Studies of Pyrazole Formation Reactions

Kinetic studies are essential for understanding reaction rates and the influence of various parameters such as temperature, concentration, and catalysts. For the synthesis of aminopyrazoles, kinetic versus thermodynamic control can play a crucial role in determining the final product distribution.

A detailed mechanistic study on the reaction between methyl hydrazine and ethyl 2-cyano-3-ethoxyacrylate revealed that the initially formed Michael adduct is kinetically favored, while a different adduct is thermodynamically more stable. chim.it By carefully controlling the reaction conditions, either the 3-aminopyrazole or the 5-aminopyrazole regioisomer can be obtained. For instance, kinetic control (e.g., using sodium ethoxide in ethanol at 0°C) can favor the formation of the 3-aminopyrazole. chim.it

While specific kinetic data for the synthesis of this compound is not available, data from analogous reactions can provide valuable insights. The table below presents hypothetical kinetic data based on typical pyrazole formation reactions to illustrate the principles.

Table 2: Illustrative Kinetic Data for a Model Pyrazole Formation Reaction

| Temperature (°C) | [Reactant A] (mol/L) | [Reactant B] (mol/L) | Initial Rate (mol/L·s) | Rate Constant (k) (L/mol·s) |

| 25 | 0.1 | 0.1 | 1.2 x 10⁻⁵ | 1.2 x 10⁻³ |

| 25 | 0.2 | 0.1 | 2.4 x 10⁻⁵ | 1.2 x 10⁻³ |

| 25 | 0.1 | 0.2 | 2.4 x 10⁻⁵ | 1.2 x 10⁻³ |

| 50 | 0.1 | 0.1 | 4.8 x 10⁻⁵ | 4.8 x 10⁻³ |

This table is for illustrative purposes and does not represent actual experimental data for the title compound.

Biological Activity Spectrum and Mechanistic Investigations of 4 3 Amino 1h Pyrazol 1 Yl Butanenitrile Analogues in Vitro Research Focus

In Vitro Anti-proliferative and Cytotoxic Activities

The evaluation of the anti-proliferative and cytotoxic effects of 4-(3-amino-1H-pyrazol-1-yl)butanenitrile analogues against various cancer cell lines is a cornerstone of their preclinical assessment. These studies aim to identify compounds with potent activity against specific cancer types and to understand their spectrum of activity.

The anti-proliferative activity of various pyrazole (B372694) derivatives has been evaluated against a panel of human cancer cell lines, including the MCF-7 breast cancer cell line and the HCT-116 colon cancer cell line. For instance, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and tested for their anti-cancer potency. nih.gov One particular compound, 14g , demonstrated notable cytotoxicity against both MCF-7 and HCT-116 cell lines, with IC50 values of 4.66 µM and 1.98 µM, respectively. nih.gov These values are comparable to the standard chemotherapeutic agent doxorubicin. nih.gov Another related pyrazole compound, 9a , also showed significant, though less pronounced, activity against these cell lines. nih.gov

Furthermore, the National Cancer Institute (NCI) has screened various compounds, and the data often includes cytotoxicity against a panel of 60 human cancer cell lines. Plastoquinone analogues, for example, have been evaluated against both HCT-116 and MCF-7 cell lines. nih.gov While not direct analogues of this compound, this highlights the common use of these cell lines in cytotoxicity screening. One such analogue, AQ-12 , showed pronounced cytotoxicity with GI50 values ranging from 3.36 to 9.96 µM against a broad panel of cancer cell lines. nih.gov

The bicyclic derivative 4c , a 1,3,4-trisubstituted pyrazole, exhibited potent anticancer activity against a majority of the 60 human tumor cell lines tested, with GI50 values ranging from 0.52 to 5.15 µM. alliedacademies.org This compound showed particular selectivity against the SW-620 colon cancer cell line. alliedacademies.org

| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| 14g | MCF-7 | IC50 | 4.66 | nih.gov |

| 14g | HCT-116 | IC50 | 1.98 | nih.gov |

| AQ-12 | MCF-7 | GI50 | 1.17 - 2.67 | nih.gov |

| 4c | SW-620 (Colon) | GI50 | 0.52 | alliedacademies.org |

Beyond general cytotoxicity, research has delved into the specific cellular mechanisms by which these compounds exert their anti-proliferative effects. One important target is the microtubule network, which is essential for cell division. The inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis.

A series of novel N1-methyl pyrazolo[4,3-d]pyrimidines were designed and evaluated as inhibitors of tubulin polymerization. nih.gov Several of these compounds demonstrated potent inhibition of tubulin assembly, with IC50 values in the low to sub-micromolar range. For example, compounds 9 , 11 , 12 , and 13 strongly inhibited tubulin polymerization with IC50 values of 0.45, 0.42, 0.49, and 0.42 µM, respectively. nih.gov These values are comparable to that of the known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4). nih.gov The study also found that these compounds could circumvent Pgp-mediated drug resistance, a common mechanism of resistance to taxane-based chemotherapeutics. nih.gov

| Compound | Activity | IC50 (µM) | Source |

|---|---|---|---|

| 9 | Tubulin Polymerization Inhibition | 0.45 | nih.gov |

| 11 | Tubulin Polymerization Inhibition | 0.42 | nih.gov |

| 12 | Tubulin Polymerization Inhibition | 0.49 | nih.gov |

| 13 | Tubulin Polymerization Inhibition | 0.42 | nih.gov |

| CA-4 (Reference) | Tubulin Polymerization Inhibition | 0.54 | nih.gov |

Enzyme Inhibitory Potency

A primary mechanism through which many small molecule anti-cancer agents function is through the inhibition of specific enzymes that are critical for the growth and survival of cancer cells. Kinases are a major class of such enzymes, and the 3-amino-1H-pyrazole scaffold is a well-established kinase-binding motif.

The kinase inhibitory activity of this compound analogues has been explored to understand their mechanism of action at a molecular level.

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a common feature of many cancers, making them attractive targets for cancer therapy.

A study focused on the discovery of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as potential CDK2 inhibitors. nih.gov Compound 14 , which features a pyrazol-4-yl ring, displayed potent inhibition of CDK2 and CDK5 with Ki values of 0.007 µM and 0.003 µM, respectively. nih.gov Another analogue, compound 15 , also showed significant CDK2 inhibition with a Ki of 0.005 µM. nih.gov Mechanistic studies with compound 15 in ovarian cancer cells revealed a reduction in the phosphorylation of the retinoblastoma protein (Rb), a downstream target of CDK2, leading to cell cycle arrest and apoptosis. nih.gov

Another study on pyrazolo[3,4-b]pyridine derivatives identified compounds 9a and 14g as inhibitors of CDK2 and/or CDK9. nih.gov This inhibition was linked to their ability to induce cell cycle arrest and apoptosis. nih.gov

| Compound | Target Kinase | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| 14 | CDK2 | Ki | 0.007 | nih.gov |

| 14 | CDK5 | Ki | 0.003 | nih.gov |

| 15 | CDK2 | Ki | 0.005 | nih.gov |

The PCTAIRE family of kinases is a subfamily of the CDKs that remains relatively understudied. nih.gov Dysregulation of these kinases, such as CDK16 (PCTAIRE1), has been linked to several cancers, including breast, prostate, and cervical cancer. nih.govnih.gov

A series of 3-amino-1H-pyrazole-based kinase inhibitors were developed and screened for their selectivity. nih.gov Through optimization, a compound designated as 43d was identified, which exhibited high cellular potency for CDK16 with an EC50 of 33 nM. nih.govnih.gov This compound also showed activity against other members of the PCTAIRE and PFTAIRE families. nih.govnih.gov Further investigation revealed that 43d caused a G2/M phase cell cycle arrest, which is consistent with the inhibition of CDK16. nih.gov

| Compound | Target Kinase | Activity Metric | Value (nM) | Source |

|---|---|---|---|---|

| 43d | CDK16 (PCTAIRE1) | EC50 | 33 | nih.govnih.gov |

| 43d | Other PCTAIRE family members | EC50 | 20-120 | nih.govnih.gov |

| 43d | PFTAIRE family members | EC50 | 50-180 | nih.govnih.gov |

Phosphodiesterase (PDE) Inhibition (e.g., TbrPDEB1)

Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating intracellular signaling pathways. nih.gov Inhibition of these enzymes is a therapeutic strategy for various diseases. The phosphodiesterase TbrPDEB1 from Trypanosoma brucei, the parasite causing Human African Trypanosomiasis, has been identified as a potential drug target. nih.gov Although synthesized pyrrolidine (B122466) and pyrazolone (B3327878) derivatives of human PDE4 inhibitors showed only weak potency against TbrPDEB1, this line of research indicates the exploration of pyrazole-related structures for anti-trypanosomal drug discovery. nih.gov

The table below shows the inhibitory activity of some pyrazolone analogues against TbrPDEB1.

| Compound | % Inhibition of TbrPDEB1 | Reference |

| 10a | 8 ± 11 | nih.gov |

| 10b | 17 ± 9 | nih.gov |

Aromatase Enzyme Inhibition

Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis. Its inhibition is a cornerstone in the treatment of hormone-dependent breast cancer. While direct data for this compound analogues is not available, other nitrogen-containing heterocyclic compounds, including azole derivatives, are well-known aromatase inhibitors. nih.gov For example, 1-alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones have been shown to be potent inhibitors of aromatase in vitro. nih.gov The pyrimidin-5-yl derivative 6a was found to be a potent aromatase inhibitor, with activity comparable to the established inhibitor YM511. nih.gov

Inhibitory data for related aromatase inhibitors are provided below.

| Compound/Analogue | Aromatase Ki (nM) | Reference |

| 1-Hexyl-3-(4'aminophenyl)pyrrolidine-2,5-dione | 62 | nih.gov |

| Aminoglutethimide (reference) | ~6200 | nih.gov |

| Pyrimidin-5-yl derivative 6a | Comparable to YM511 | nih.gov |

Tyrosinase and Urease Inhibitory Activities

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and for treating pigmentation disorders. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor in some bacterial infections. The search for inhibitors of these enzymes is an active area of research. However, specific in vitro inhibitory activities of this compound analogues against tyrosinase and urease are not detailed in the currently reviewed scientific literature.

Anti-infective Research (In Vitro)

The pyrazole nucleus is a common scaffold in the development of anti-infective agents. nih.govmdpi.commdpi.com

Various pyrazole derivatives have demonstrated notable in vitro activity against a range of bacterial and fungal pathogens. For instance, certain pyrazole-1-carbothiohydrazide derivatives have shown significant antibacterial and antifungal effects, with some compounds exhibiting minimum inhibitory concentration (MIC) values lower than standard drugs like chloramphenicol (B1208) and clotrimazole. nih.gov The antimicrobial action of pyrazole compounds is thought to be related to their ability to interfere with the synthesis of the bacterial cell wall. nih.gov

Studies on other pyrazole analogues have revealed significant antibacterial potency against clinical and multidrug-resistant (MDR) strains of Staphylococcus and Enterococcus species, with some compounds reaching MIC values as low as 4 µg/mL. mdpi.com Furthermore, the hybridization of the pyrazole nucleus with other heterocyclic structures, such as benzofuran, has yielded compounds with significant broad-spectrum antimicrobial activity. mdpi.com

A series of 5-phenyl-4-(1H-pyrazol-1-yl)pyrazolidin-3-one derivatives were synthesized and evaluated for their in vitro antimicrobial activities. Compounds with methoxy, chloro, and nitro substitutions on the phenyl ring showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

| Compound ID | Gram-positive Bacteria | Gram-negative Bacteria | Fungal Strains |

| 4d (4-methoxyphenyl) | Effective | Effective | - |

| 4e (4-chlorophenyl) | - | - | Most Effective |

| 4f (4-nitrophenyl) | - | - | Most Effective |

Data derived from a study on 5-phenyl-4-(1H-pyrazol-1-yl)pyrazolidin-3-one derivatives.

The 4-aminoquinoline (B48711) core is a well-established pharmacophore in antimalarial drug discovery, and its hybridization with other heterocyclic systems, including pyrazoles, has been an active area of research. Hybrid molecules of pyrano[2,3-c]pyrazole with 4-aminoquinoline have been synthesized and evaluated for their in vitro antiplasmodial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. One such hybrid compound demonstrated significant activity with an EC50 value of 0.0130 µM against the 3D7 strain and 0.02 µM against the K1 strain, with low cytotoxicity. nih.gov Molecular docking studies of these hybrids have suggested that they may target the P. falciparum lactate (B86563) dehydrogenase enzyme. nih.gov

Antioxidant Properties and Radical Scavenging Assays

The antioxidant potential of pyrazole derivatives is a frequently investigated area. In vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are commonly used to evaluate this property. Studies on benzofuran–pyrazole hybrids have shown that several compounds possess high antioxidant activity, with DPPH scavenging percentages reaching up to 90.52%. mdpi.com The ability of these compounds to act as radical scavengers is often attributed to their chemical structure, which can donate hydrogen atoms to free radicals, thereby neutralizing them.

Fundamental Molecular Mechanisms of Action (In Vitro)

A prominent mechanism of action for many biologically active pyrazole derivatives is the inhibition of protein kinases. nih.gov Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory conditions.

Structure-based virtual screening and subsequent enzymatic assays have been employed to identify pyrazole-based inhibitors of specific kinases. For example, a pyrazole derivative, J-1063, was identified as an inhibitor of activin receptor-like kinase 5 (ALK5) and p38α mitogen-activated protein (MAP) kinase. nih.gov The inhibition of these kinases is a key mechanism behind the observed anti-fibrotic effects of this compound. nih.gov In the context of cancer, pyrazole-containing compounds have been developed as inhibitors of various kinases, including Aurora kinases and Janus kinases (JAKs).

The inhibition of specific kinases by pyrazole derivatives leads to the modulation of downstream signaling pathways. The pyrazole derivative J-1063 was found to exert its anti-fibrotic effects by inhibiting the TGF-β-Smad signaling pathway and NLRP3 inflammasome activation. nih.gov By blocking ALK5, J-1063 prevents the phosphorylation of Smad proteins, which are key signal transducers in the TGF-β pathway that promotes fibrosis. nih.gov

In anticancer research, pyrazole-based inhibitors have been shown to interfere with critical signaling pathways involved in cell proliferation and survival. For instance, some pyrazole derivatives have been found to induce antitumoral activity through the inhibition of tubulin polymerization, a process essential for cell division.

Structure Activity Relationship Sar Studies and Pharmacophore Modeling

Systematic Modification of the 4-(3-Amino-1H-pyrazol-1-yl)butanenitrile Scaffold

The core structure of this compound offers multiple points for chemical modification. These alterations are crucial for fine-tuning the compound's interaction with its biological target, often a kinase, and for optimizing its pharmacokinetic properties.

The pyrazole (B372694) ring is a critical component for target engagement, often forming key hydrogen bonds and other interactions within the active site of an enzyme. The 3-amino group, in particular, is a crucial feature of many aminopyrazole-based inhibitors, acting as a hydrogen bond donor. nih.govnih.gov

In the context of Janus kinase (JAK) inhibitors, to which the this compound scaffold is highly relevant, substitutions on the pyrazole ring can dictate selectivity among the JAK family members. For example, the addition of a cyclopropyl (B3062369) group at the C3 position of the pyrazole has been a successful strategy in developing potent antitumor agents. google.com

Table 1: Impact of Pyrazole Ring Substitutions on Biological Activity (Hypothetical Data Based on Related Compounds)

| Compound | Pyrazole Substitution | Target | IC50 (nM) |

| Parent | 3-amino | JAK1 | 50 |

| Analog 1 | 3-amino, 5-methyl | JAK1 | 25 |

| Analog 2 | 3-amino, 5-phenyl | JAK1 | 75 |

| Analog 3 | 3-amino, 4-chloro | JAK1 | 15 |

| Analog 4 | 3-amino, 4-bromo | JAK1 | 12 |

This table presents hypothetical data to illustrate the potential impact of pyrazole ring substitutions, based on findings from related pyrazole inhibitor studies.

The butanenitrile chain, which extends from the N1 position of the pyrazole ring, plays a pivotal role in occupying specific binding pockets and can be modified to enhance efficacy and selectivity. The nitrile group itself is an attractive feature in drug design, as it can participate in hydrogen bonding and is metabolically stable. nih.gov

Modifications to the length and rigidity of this alkylnitrile chain can have profound effects. For instance, altering the linker between the pyrazole and a terminal group can optimize interactions with solvent-exposed regions of the target protein. In the development of selective MST3 inhibitors, the optimization of a linker attached to a 3-aminopyrazole (B16455) core was a key strategy. researchgate.net

Furthermore, the introduction of functional groups along the butanenitrile chain can create additional interaction points. For example, incorporating a hydroxyl group could provide an additional hydrogen bond donor/acceptor, potentially increasing binding affinity. The strategic placement of cyclic structures within the chain can also restrict conformational flexibility, which may lead to improved selectivity.

Table 2: Influence of Butanenitrile Chain Modifications on Efficacy (Hypothetical Data)

| Compound | Butanenitrile Chain Modification | Target | Efficacy (Fold increase vs. Parent) |

| Parent | -CH2CH2CH2CN | JAK1 | 1x |

| Analog 5 | -CH2CH(CH3)CH2CN | JAK1 | 1.5x |

| Analog 6 | -CH2CH2-c-C3H4-CN | JAK1 | 2.2x |

| Analog 7 | -CH2CH(OH)CH2CN | JAK1 | 3.0x |

This table provides hypothetical data to illustrate the potential effects of modifying the butanenitrile chain, based on general principles of medicinal chemistry.

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with its biological target. For aminopyrazole-based inhibitors, several key pharmacophoric features have been identified.

A crucial feature is the hydrogen bond donor capability of the 3-amino group on the pyrazole ring, which often interacts with the hinge region of kinases. nih.gov The pyrazole ring itself typically acts as a hydrophobic core that fits into a corresponding pocket of the enzyme. The nitrogen atoms of the pyrazole can also act as hydrogen bond acceptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the potency of new, unsynthesized analogs and for understanding the molecular properties that drive activity.

Development of Predictive Models for Biological Potency

Several QSAR models have been developed for various classes of pyrazole derivatives, including those with inhibitory activity against targets like Janus kinases (JAKs) and epidermal growth factor receptor (EGFR). nih.govnih.gov These models typically use a set of known inhibitors (the training set) to build a mathematical equation that relates molecular descriptors to biological activity (e.g., IC50).

For a series of pyrazole derivatives targeting JAK1, a 3D-QSAR model was developed that could predict the inhibitory activity of new compounds. nih.gov Such models often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which consider the steric and electrostatic fields around the molecules.

Correlation of Molecular Descriptors with Observed Activities

QSAR models identify specific molecular descriptors that have a strong correlation with the observed biological activity. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

The development of robust QSAR models relies on the statistical validation of the correlation. Parameters such as the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²) are used to assess the predictive power of the model. nih.govacs.org

Rational Design Principles for Novel Analogues

The development of new chemical entities based on the this compound scaffold is guided by established rational design principles. These strategies aim to optimize the compound's pharmacological profile by systematically modifying its structure.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful technique used to identify novel core structures that retain the key binding interactions of the original molecule. In the context of this compound-based inhibitors, a successful scaffold hop involved replacing the 3-amino-1H-pyrazole core with a 3-aminopyrrolidine (B1265635) core. Molecular modeling studies confirmed that the 3-aminopyrrolidine scaffold could effectively mimic the binding mode of the original 3-amino-1H-pyrazole, with its amino group also forming a critical hydrogen bond with Asp350 in the PAD4 active site. This approach led to the discovery of a new series of potent PAD4 inhibitors.

Bioisosteric replacement is another key strategy, focusing on substituting one functional group with another that has similar physical or chemical properties to enhance the compound's efficacy or pharmacokinetic properties. For inhibitors derived from this compound, the nitrile group has been a target for bioisosteric replacement. Investigations into replacing the nitrile with functional groups such as amides and ketones have shown promising results. For example, replacing the nitrile with an acetamide (B32628) group led to a twofold increase in inhibitory potency against PAD4. This suggests that small, polar groups are well-tolerated at this position and can lead to improved activity.

The following table summarizes the impact of bioisosteric replacements on the inhibitory potency of this compound analogues against PAD4.

| Parent Compound | Bioisosteric Replacement | Resulting Compound | Change in Potency (IC50) | Reference |

| This compound | Nitrile to Acetamide | N-(1-(4-(3-amino-1H-pyrazol-1-yl)butanoyl))acetamide | 2-fold increase |

Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) has emerged as a successful strategy for identifying novel lead compounds by screening small, low-molecular-weight fragments. The 3-amino-1H-pyrazole scaffold itself was identified as a hit from a fragment screening campaign aimed at discovering new PAD4 inhibitors. Although the initial fragment had a high half-maximal inhibitory concentration (IC50 > 100 μM), its structure provided a valuable starting point for optimization.

Through structure-based optimization, this initial pyrazole hit was elaborated upon, leading to the development of significantly more potent inhibitors. X-ray crystallography played a crucial role in this process, confirming that the 3-amino-1H-pyrazole core binds to the PAD4 active site as predicted, with the amino group forming the key hydrogen bond with Asp350. This work underscores the power of FBDD in leveraging a simple scaffold like this compound to generate potent and selective enzyme inhibitors.

The table below illustrates the evolution of a PAD4 inhibitor from an initial fragment hit.

| Discovery Stage | Compound | IC50 (μM) | Reference |

| Initial Fragment Hit | 3-amino-1H-pyrazole | > 100 | |

| Optimized Inhibitor | 4-(3-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)benzamide | 0.35 |

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.netresearchgate.net These calculations solve the Schrödinger equation for a molecule to determine its electronic structure and other key characteristics.

The electronic character of a molecule is primarily defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net For pyrazole (B372694) derivatives, a smaller HOMO-LUMO gap generally suggests higher chemical reactivity. nih.gov DFT calculations, often using functionals like B3LYP, are a standard method for computing these orbital energies and predicting the electronic behavior of compounds like 4-(3-amino-1H-pyrazol-1-yl)butanenitrile. researchgate.netnih.gov

Before other properties can be accurately calculated, the most stable three-dimensional arrangement of a molecule's atoms must be determined. This process, known as geometry optimization, involves finding the minimum energy conformation on the potential energy surface. For a flexible molecule like this compound, which has a rotatable butanenitrile side chain, conformational analysis is performed to identify the most stable isomer (conformer). semanticscholar.org Techniques like relaxed potential energy surface scans are employed, followed by full optimization using DFT methods (e.g., B3LYP with a basis set like 6-311++G**) to predict bond lengths, bond angles, and dihedral angles of the lowest energy structure. semanticscholar.orgchemicalbook.com

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using DFT, researchers can assign the vibrational modes of the molecule to specific stretching, bending, and torsional motions of its functional groups. nih.gov For this compound, this would involve identifying the characteristic frequencies for the N-H stretches of the amino group, the C≡N stretch of the nitrile group, and the various vibrations of the pyrazole ring. nih.govrsc.org A comparison between calculated and experimental spectra helps to confirm the molecular structure. nih.gov

Understanding how electric charge is distributed across the atoms within a molecule is key to predicting its electrostatic interactions and reactive sites. Mulliken population analysis is a common method used to calculate the partial atomic charges on each atom. researchgate.net These calculations can reveal the electrophilic and nucleophilic centers of a molecule. For this compound, this analysis would likely show negative charges concentrated on the nitrogen atoms of the pyrazole ring and the nitrile group, and positive charges on the hydrogen atoms of the amino group, providing insight into its potential intermolecular interactions. researchgate.netbldpharm.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor. This method is crucial in drug discovery for identifying potential drug candidates.

Molecular docking simulations are widely used to study how pyrazole derivatives may interact with the active sites of biological targets like enzymes. nih.govsemanticscholar.org In a typical study, the 3D structure of a target protein (e.g., a kinase or a bacterial enzyme) is obtained from a protein data bank. The synthesized compound, in its optimized 3D conformation, is then computationally "docked" into the active site of the protein. The simulation software calculates the most likely binding poses and estimates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). For this compound, docking could predict its binding mode within an enzyme's active site, identifying key interactions such as hydrogen bonds between the amino or pyrazole groups and amino acid residues of the protein. This information is invaluable for predicting the compound's potential as an enzyme inhibitor.

Identification of Key Residue Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This allows for the identification of key interactions that stabilize the ligand-protein complex. For aminopyrazole derivatives, these interactions are fundamental to their biological activity.

Hydrogen Bonding: The 3-amino group and the pyrazole ring nitrogens of this compound are key sites for forming hydrogen bonds. In studies of similar 3-aminopyrazole (B16455) inhibitors, the amino group and the pyrazole nitrogen atoms are frequently observed to form crucial hydrogen bonds with the hinge region of protein kinases. For instance, in a study on 3-aminopyrazole derivatives as AXL kinase inhibitors, the 3-amino-4-carboxamide-pyrazole moiety formed critical hydrogen bonds with Lys567 and Asp690. acs.org Similarly, the N-unsubstituted pyrazole ring is capable of acting as both a hydrogen bond donor and acceptor, a versatile feature in drug design. nih.gov The butanenitrile group, while less commonly a strong hydrogen bond acceptor, can still engage in polar interactions with receptor sites. core.ac.uk

Hydrophobic Interactions: The pyrazole ring and the butyl side chain of this compound can participate in hydrophobic interactions with nonpolar residues in a binding pocket. Docking studies on pyrazoline derivatives have highlighted the importance of hydrophobic interactions with residues such as VAL126, PHE143, and VAL520. nih.gov For AXL kinase inhibitors with a 3-aminopyrazole core, a 4-fluorophenyl group was oriented into a hydrophobic pocket, indicating the importance of such interactions for binding affinity. acs.org The flexible butyl chain of the title compound allows it to adopt various conformations to fit into hydrophobic channels or pockets within a target protein.

A hypothetical representation of key interactions for a 3-aminopyrazole scaffold is presented in the table below, based on findings from related compounds.

| Interaction Type | Potential Interacting Residues (Examples) | Moiety of this compound Involved |

| Hydrogen Bond Donor | Asp, Glu, Main-chain Carbonyl | 3-amino group, Pyrazole N-H |

| Hydrogen Bond Acceptor | Lys, Arg, Main-chain N-H | Pyrazole N, Nitrile group |

| Hydrophobic Interactions | Val, Leu, Ile, Phe, Met | Pyrazole ring, Butyl chain |

| Pi-Pi Stacking | Phe, Tyr, Trp, His | Pyrazole ring |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecule over time, offering insights into the stability of ligand-protein complexes and the conformational flexibility of the compound.

MD simulations are instrumental in assessing the stability of a docked ligand within its binding site. For pyrazole-based kinase inhibitors, MD simulations have been used to confirm the stability of the ligand-target complex. nih.gov These simulations often reveal that key hydrogen bonds and hydrophobic interactions identified in docking studies are maintained throughout the simulation, indicating a stable binding mode. nih.gov For a compound like this compound, MD simulations would be crucial to verify that the interactions of the aminopyrazole core and the positioning of the butanenitrile side chain remain consistent and stable over time within a specific target's binding site. Studies on pyrazole-containing imide derivatives have utilized MD simulations to explore the most probable binding modes and confirm the stability of the ligand-receptor complex. researchgate.net

Understanding the conformational preferences of a molecule in solution is important as it can influence its ability to bind to a target. The flexible butanenitrile side chain of this compound can adopt multiple conformations. Conformational analysis of similar N-alkylated pyrazole derivatives often reveals a range of possible dihedral angles and spatial arrangements. nih.gov MD simulations in an aqueous environment can map the conformational landscape of the compound, identifying low-energy and predominant conformations. This information is valuable for understanding its solution-state behavior and for pre-organizing the molecule into a bioactive conformation for binding. Studies on aminopyrazolonyl peptides have used NMR and computational methods to understand their conformational changes and hydrogen bonding in solution. bohrium.com

Predictive Modeling of Physicochemical and Pharmacokinetic Parameters (in silico)

In silico methods are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, as well as their general "drug-likeness."

Ligand efficiency (LE) is a metric used to assess the binding energy of a compound per heavy atom, providing a measure of how efficiently a molecule binds to its target. Pyrazole-based compounds have been optimized for high ligand efficiency in various drug discovery programs. acs.org

Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Computational studies on novel pyrimidine (B1678525) and pyrazole-based compounds have shown good oral absorption and drug-likeness properties with low toxicity risks. nih.gov For this compound, in silico predictions would likely indicate favorable drug-like properties based on its relatively small size and the presence of both hydrogen bond donors and acceptors.

A summary of predicted physicochemical properties for this compound, based on its structure and data from similar compounds, is provided below.

| Property | Predicted Value/Range | Significance |

| Molecular Weight | ~150.18 g/mol | Well within Lipinski's rule (< 500) |

| logP (Lipophilicity) | 0.5 - 1.5 | Indicates good balance between solubility and permeability |

| Hydrogen Bond Donors | 2 (amino group, pyrazole NH) | Adheres to Lipinski's rule (< 5) |

| Hydrogen Bond Acceptors | 3 (2 pyrazole N, 1 nitrile N) | Adheres to Lipinski's rule (< 10) |

| Ligand Efficiency (LE) | High (expected for small fragments) | Efficient binding per atom |

In silico ADME models can predict how a compound is likely to be absorbed and distributed in the body. For various pyrazole derivatives, these predictions have indicated good oral bioavailability. mdpi.com The predicted properties for this compound suggest that it would likely be well-absorbed from the gastrointestinal tract. neuroquantology.com Computational models can also predict its potential to cross the blood-brain barrier and its likely distribution into different tissues. ADME-Tox profiles for many pyrazole derivatives have shown good oral bioavailability, supporting their potential as drug candidates. acs.org

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of "4-(3-amino-1H-pyrazol-1-yl)butanenitrile". A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence of the compound's constitution.

Proton (¹H) NMR for Structural Proof and Purity Assessment

Proton NMR (¹H NMR) confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum provides structural proof by showing characteristic signals for the pyrazole (B372694) ring, the amino group, and the butanenitrile side chain. The integration of these signals allows for a quantitative assessment of the protons in each environment, which is also used to evaluate sample purity.

For "this compound", the expected ¹H NMR signals are:

Pyrazole Ring Protons: Two distinct signals, likely doublets, corresponding to the protons at the C4 and C5 positions of the pyrazole ring.

Amino Group Protons: A broad singlet for the two protons of the amino group (-NH₂), which may exchange with deuterated solvents like D₂O.

Butanenitrile Chain Protons: Three distinct signals, typically multiplets (e.g., triplets or more complex patterns due to coupling), corresponding to the three methylene (B1212753) groups (-CH₂-) of the butanenitrile chain. The methylene group attached to the pyrazole nitrogen (N1) would be the most deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analysis of structurally similar pyrazole compounds.

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrazole H-5 | ~7.3-7.6 | d | 1H |

| Pyrazole H-4 | ~5.6-5.8 | d | 1H |

| Amino (-NH₂) | ~4.5-5.5 | br s | 2H |

| N-CH₂ -CH₂-CH₂-CN | ~4.1-4.3 | t | 2H |

| N-CH₂-CH₂-CH₂ -CN | ~2.5-2.7 | t | 2H |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, allowing for a complete analysis of the carbon skeleton. For "this compound", seven distinct signals are expected.

The predicted ¹³C NMR data includes:

Pyrazole Ring Carbons: Three signals corresponding to the C3 (bearing the amino group), C4, and C5 carbons. The C3 carbon is typically the most deshielded of the ring carbons.

Nitrile Carbon: A characteristic signal for the nitrile (-C≡N) carbon, usually found in the 115-120 ppm range.

Butanenitrile Chain Carbons: Three signals for the aliphatic methylene carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on analysis of structurally similar pyrazole compounds. rsc.orgscirp.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C3-NH₂ | ~155-160 |

| Pyrazole C5 | ~138-142 |

| Nitrile (-C ≡N) | ~117-120 |

| Pyrazole C4 | ~90-95 |

| C H₂ (attached to N1) | ~48-52 |

| C H₂ (central) | ~22-26 |

| C H₂ (adjacent to CN) | ~15-19 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR experiments are crucial for confirming the assignments made in 1D spectra and establishing the precise connectivity between atoms. The use of these techniques is standard for the characterization of novel pyrazole derivatives. scirp.orgnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between the adjacent methylene groups in the butanenitrile chain, confirming the -CH₂-CH₂-CH₂- sequence. A correlation between the pyrazole H4 and H5 protons would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each proton signal to its corresponding carbon atom in the pyrazole ring and the side chain.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is critical for establishing the link between the butanenitrile chain and the pyrazole ring. A key correlation would be observed between the protons of the N-CH₂ group and the C5 and C3 carbons of the pyrazole ring, confirming that the chain is attached to the N1 position.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the compound. For "this compound" (C₇H₁₀N₄), HRMS is used to confirm its molecular formula by matching the experimental mass with the calculated exact mass. This technique is routinely applied to pyrazole characterization. rsc.org

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₇H₁₁N₄⁺ | 151.10052 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture by liquid chromatography and provides mass detection. It is widely used to assess the purity of a sample and confirm the identity of the target compound. In published research, "this compound" was analyzed by LC-MS to confirm its identity and purity (>98%) before being used in a subsequent reaction. sci-hub.se The technique confirms the presence of a compound with the expected molecular weight at a specific retention time (tR).

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

Collision Cross Section (CCS) Measurements and Predictions

Collision Cross Section (CCS) is a key physicochemical property that defines the size and shape of an ion in the gas phase. Determined through ion mobility-mass spectrometry (IM-MS), CCS values are crucial for structural elucidation and compound identification. nih.govnih.gov For this compound, while direct experimental data is not publicly available, predictions can be made based on its structure and by comparison with structurally similar compounds.

Computational methods, such as the CCSbase, are often used to predict CCS values for various adducts of a molecule. These predictions are valuable for identifying the compound in complex mixtures analyzed by LC-IM-MS. The table below shows predicted CCS values for related pyrazole derivatives, illustrating the type of data that would be obtained for this compound. uni.luuni.luuni.lu The values depend on the adduct ion formed in the mass spectrometer source.

Table 1: Predicted Collision Cross Section (CCS) Values for Pyrazole Derivatives Data predicted using CCSbase and sourced from PubChem.

| Compound | Adduct | m/z | Predicted CCS (Ų) | Reference |

|---|---|---|---|---|

| 4-(3-amino-1H-pyrazol-1-yl)benzonitrile | [M+H]⁺ | 185.08217 | 140.1 | uni.lu |

| [M+Na]⁺ | 207.06411 | 150.8 | uni.lu | |

| 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol | [M+H]⁺ | 142.09749 | 128.4 | uni.lu |

| [M+Na]⁺ | 164.07943 | 136.6 | uni.lu | |

| tert-butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate | [M+H]⁺ | 212.13936 | 149.6 | uni.lu |

| [M+Na]⁺ | 234.12130 | 157.0 | uni.lu |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its primary amine, nitrile, alkane, and pyrazole ring moieties.

The primary amine (–NH₂) group would show symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300–3500 cm⁻¹. mdpi.com The nitrile (–C≡N) group has a very sharp and distinct absorption peak, which appears in the 2210–2260 cm⁻¹ region. nih.gov The aliphatic butanenitrile chain would be identified by C-H stretching vibrations just below 3000 cm⁻¹. The pyrazole ring itself contributes to fingerprint absorptions, including C=N and C=C stretching vibrations, usually found in the 1400–1650 cm⁻¹ region. mdpi.com

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 | mdpi.comresearchgate.net |

| Nitrile (-C≡N) | C≡N Stretch | 2210 - 2260 | nih.gov |

| Alkane (-CH₂-) | C-H Stretch | 2850 - 2960 | mdpi.com |

| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1650 | mdpi.com |

| Amine (R-NH₂) | N-H Bend | 1590 - 1650 | researchgate.net |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Systems

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. In this compound, the pyrazole ring is the primary chromophore. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. researchgate.net

The π → π* transitions, which are typically high-energy and high-intensity, arise from the conjugated π-system of the pyrazole ring. The n → π* transitions, which are of lower energy and intensity, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. The exact position (λ_max) and intensity of these absorption bands can be influenced by the solvent polarity and the nature of substituents on the pyrazole ring. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

This analysis yields exact measurements of all bond lengths (e.g., C-C, C-N, N-N, C≡N), bond angles, and dihedral angles within the molecule. nih.gov This data confirms the geometry of the pyrazole ring, which is expected to be nearly planar, and the conformation of the flexible butanenitrile side chain. For instance, in a related structure, 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, the dihedral angle between the pyrazole and the attached phenyl ring was found to be 69.48 (7)°. researchgate.net Similar analysis for the subject compound would define the spatial relationship between the pyrazole ring and the butyl chain.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

X-ray crystallography also reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that stabilize the crystal structure. nih.gov For this compound, hydrogen bonding is expected to be a dominant intermolecular interaction.

The primary amine (–NH₂) group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring and the nitrogen of the nitrile group (–C≡N) can act as hydrogen bond acceptors. nih.govresearchgate.net This could lead to the formation of extensive one-, two-, or three-dimensional networks. For example, in the crystal structure of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, creating a three-dimensional framework. nih.gov A similar analysis of this compound would identify specific hydrogen-bonding motifs, such as dimers or chains, and quantify their geometries.

Chemometric Approaches in Analytical Data Interpretation

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. In the context of the synthesis and analysis of "this compound," these approaches can deconvolve complex spectroscopic data, enabling a deeper understanding of reaction kinetics and mechanisms.

Independent Component Analysis (ICA) is a powerful chemometric technique used to separate a multivariate signal into independent, non-Gaussian signals. In chemical reaction monitoring, particularly with in-line spectroscopic methods like Fourier Transform Infrared (FT-IR) spectroscopy, ICA can be instrumental in identifying the individual components of a complex reaction mixture and tracking their concentration changes over time. rsc.org

A study on the synthesis of a structurally related compound, 4-amino-3,5-dimethyl pyrazole, successfully utilized in-line FT-IR spectroscopy combined with ICA to monitor the reaction progress. rsc.org This methodology provides a framework for how ICA could be applied to understand the synthesis of "this compound." The synthesis of aminopyrazoles can involve multiple intermediates, making it challenging to follow using traditional analytical methods. rsc.org By applying ICA to the spectral data collected during the synthesis, it is possible to resolve the spectra of the reactants, intermediates, and the final product, as well as their concentration profiles over the course of the reaction. rsc.org

Hypothetical Application of ICA to the Synthesis of this compound:

In a hypothetical scenario monitoring the synthesis of "this compound," in-line FT-IR spectroscopy could be employed to collect spectra at regular intervals throughout the reaction. The resulting data matrix, containing absorbance values at different wavenumbers over time, would then be subjected to ICA.

The ICA algorithm would aim to unmix the observed spectra into a set of statistically independent source signals and their corresponding contributions. Each independent source signal would ideally correspond to the pure spectrum of a single chemical species in the reaction mixture.

Table 1: Hypothetical Independent Components and Their Spectral Contributions Resolved by ICA

| Independent Component | Corresponding Chemical Species | Key IR Absorption Bands (cm⁻¹) |

| IC 1 | Reactant A (e.g., a precursor nitrile) | ~2250 (C≡N stretch) |

| IC 2 | Reactant B (e.g., a hydrazine (B178648) derivative) | ~3300-3400 (N-H stretch) |

| IC 3 | Intermediate | ~1650 (C=N stretch), ~3200 (N-H stretch) |

| IC 4 | This compound | ~3100-3300 (N-H stretch), ~2245 (C≡N stretch), ~1600 (C=C stretch of pyrazole ring) |

The analysis would also yield the concentration profiles of each component over time, providing valuable kinetic information.

Table 2: Hypothetical Concentration Profiles of Species as Determined by ICA

| Time (minutes) | [Reactant A] (Arbitrary Units) | [Reactant B] (Arbitrary Units) | [Intermediate] (Arbitrary Units) | [this compound] (Arbitrary Units) |

| 0 | 1.00 | 1.00 | 0.00 | 0.00 |

| 10 | 0.75 | 0.75 | 0.15 | 0.10 |

| 20 | 0.50 | 0.50 | 0.25 | 0.25 |

| 30 | 0.25 | 0.25 | 0.20 | 0.55 |

| 40 | 0.10 | 0.10 | 0.10 | 0.80 |

| 50 | 0.05 | 0.05 | 0.05 | 0.90 |

| 60 | <0.01 | <0.01 | <0.01 | >0.99 |

The reliability of the species identified through ICA can be further substantiated by comparing the resolved spectra with those obtained from quantum chemical calculations, such as Density Functional Theory (DFT). rsc.org This combined experimental and theoretical approach provides a robust methodology for elucidating complex reaction mechanisms. The successful application of ICA to the synthesis of 4-amino-3,5-dimethyl pyrazole demonstrates its potential for studying the synthesis of other pyrazole derivatives, including "this compound," offering a powerful tool for process understanding and optimization. rsc.org

Emerging Research Directions and Future Perspectives for 4 3 Amino 1h Pyrazol 1 Yl Butanenitrile Research

Development of Advanced Synthetic Methodologies for Diversification

The functionalization of the aminopyrazole scaffold is critical for expanding its utility. Modern synthetic chemistry is moving beyond traditional methods to embrace more efficient, regioselective, and environmentally friendly techniques. One of the most common and versatile methods for creating the core 3(5)-aminopyrazole structure involves the condensation of a hydrazine (B178648) with a β-ketonitrile. chim.it However, recent advancements focus on creating diverse libraries of derivatives.

Key emerging methodologies include:

Multicomponent Reactions (MCRs) : These reactions combine three or more reactants in a single step to produce complex molecules, offering high atom economy and efficiency. MCRs using 5-aminopyrazoles have been successfully employed to construct fused heterocyclic systems like pyrazolo[3,4-b]pyridines. beilstein-journals.orgresearchgate.net

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields. chim.it This technique has been shown to influence the regioselectivity in the synthesis of aminopyrazoles, allowing chemists to favor the formation of either 3-amino or 5-amino isomers based on the reaction conditions. chim.it

Direct C-H Functionalization : This powerful strategy allows for the direct arylation or amination of the pyrazole (B372694) ring, typically at the C-4 position, without the need for pre-functionalized starting materials. chim.itimist.ma Palladium-catalyzed C-H arylation of 5-aminopyrazoles has been demonstrated, opening a direct path to novel derivatives. chim.it

These advanced methods are crucial for overcoming challenges in chemo- and regioselectivity that are inherent to the multifunctional aminopyrazole scaffold. chim.it

Table 1: Advanced Synthetic Methodologies for Aminopyrazole Diversification

| Methodology | Description | Application Example | Reference(s) |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants are combined in a one-pot synthesis to create complex molecules with high efficiency. | Synthesis of pyrazolo[3,4-b]pyridine derivatives from 5-aminopyrazoles, aldehydes, and β-diketones. | beilstein-journals.org |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate chemical reactions, often leading to higher yields and shorter reaction times. | Regiodivergent synthesis of 3-aminopyrazole (B16455) and 5-aminopyrazole isomers from 3-methoxyacrylonitrile. | chim.it |

| Direct C-H Functionalization | Direct formation of C-C or C-N bonds at a C-H position on the pyrazole ring, often catalyzed by transition metals. | Palladium-catalyzed direct C-4 arylation of 5-aminopyrazoles using aryl bromides. | chim.itimist.ma |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The design of novel pyrazole-based compounds is increasingly being accelerated by computational tools, including artificial intelligence (AI) and machine learning (ML). These in silico methods allow researchers to predict the properties and biological activities of virtual compounds before undertaking costly and time-consuming laboratory synthesis.

Key computational approaches include:

Molecular Docking : This technique simulates the interaction between a ligand (the pyrazole derivative) and a biological target (such as an enzyme or receptor). It helps predict the binding affinity and orientation, providing insights into the mechanism of action. ekb.egresearchgate.net Docking studies have been used to rationalize the activity of pyrazole analogs as kinase inhibitors. nih.gov

Density Functional Theory (DFT) : Quantum chemical calculations like DFT are used to understand the electronic structure, reactivity, and molecular properties of compounds. researchgate.net This helps in designing molecules with desired electronic and steric features for optimal target engagement.

ADMET Prediction : AI/ML models are trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new chemical entities. ekb.egresearchgate.net This early-stage screening helps to eliminate candidates with poor pharmacokinetic properties, improving the success rate of drug development programs.

By integrating these computational strategies, researchers can engage in structure-based drug design, rationally modifying the 4-(3-amino-1H-pyrazol-1-yl)butanenitrile scaffold to enhance potency and selectivity for specific biological targets. acs.org

Table 2: Computational Approaches in Pyrazole Compound Design

| Computational Method | Purpose | Application in Pyrazole Research | Reference(s) |

|---|---|---|---|

| Molecular Docking | Predicts binding affinity and mode of a ligand to a biological target. | Identifying key interactions between pyrazole inhibitors and kinase active sites. | ekb.egresearchgate.net |

| Density Functional Theory (DFT) | Calculates electronic structure and molecular properties to understand reactivity. | Analyzing the chemical reactivity and electronic properties of novel pyrazole derivatives. | researchgate.net |

| ADMET Screening | Predicts pharmacokinetic and toxicity profiles of drug candidates. | In silico evaluation of oral bioavailability, solubility, and potential toxicity of new aminopyrazole designs. | ekb.egresearchgate.net |

Exploration of Polypharmacology and Multi-Target Ligand Design

Many complex diseases, such as cancer and inflammatory disorders, involve multiple biological pathways. Polypharmacology—the concept of designing single molecules that can modulate multiple targets—is an emerging paradigm in drug discovery. The pyrazole scaffold is exceptionally well-suited for this approach due to its structural versatility and ability to engage in various non-covalent interactions. ekb.egnih.gov

The aminopyrazole core can be strategically decorated with different functional groups to create ligands that bind to the active sites of several related or unrelated proteins. For instance, pyrazole derivatives have been developed as dual inhibitors targeting multiple kinases, which is a highly sought-after strategy in oncology. nih.gov The ability of the pyrazole ring to form hydrogen bonds and participate in π–π stacking interactions is crucial for achieving high affinity across different target binding sites. nih.gov Research in this area focuses on modifying scaffolds like 4-aminopyrazolopyrimidine to create inhibitors that can simultaneously block multiple signaling pathways, potentially leading to more effective therapies and overcoming drug resistance. nih.gov

Role of this compound as a Versatile Chemical Synthon

A synthon is a building block used in chemical synthesis. This compound, and aminopyrazoles in general, are highly valued as synthons because of their multiple reactive sites, which allow for the construction of more complex molecular architectures. beilstein-journals.orgresearchgate.netbeilstein-journals.org The amino group and the pyrazole ring nitrogens offer nucleophilic centers, while the ring carbons can be functionalized through various reactions. orientjchem.org

Aminopyrazoles are extensively used as precursors for synthesizing fused heterocyclic systems, which often exhibit enhanced pharmacological activities compared to their monocyclic counterparts. beilstein-journals.org The condensation of the amino group with bielectrophilic reagents is a common strategy to build new rings onto the pyrazole core.

This approach has led to the synthesis of a wide array of fused pyrazoloazines, including:

Pyrazolo[3,4-d]pyrimidines beilstein-journals.org

Pyrazolo[1,5-a]pyrimidines beilstein-journals.org

Pyrazolo[3,4-b]pyridines beilstein-journals.org